2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine
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Overview
Description
2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H9N3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another approach involves the use of 2-nitrothiophenes as starting compounds, which are then reduced to form the desired product . The reaction conditions often require the presence of catalysts such as Pd(dppf)Cl2 and the use of solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-yielding catalytic processes and scalable reaction conditions, are likely employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of hydrogen atoms with other functional groups.
Cyclization Reactions: These reactions are crucial for forming the thienopyrimidine ring structure.
Major Products
The major products formed from these reactions include various substituted thienopyrimidinones, which have shown significant biological activities such as antifungal and antibacterial properties .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise in the development of new drugs due to its antifungal, antibacterial, and anticancer activities
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into various biological pathways.
Mechanism of Action
The mechanism of action of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, leading to inhibitory effects . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds also have a thienopyrimidine core but include additional ring systems that confer different properties.
Uniqueness
2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H9N3S/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3,(H2,9,10,11) |
InChI Key |
GQYIXMIBWBMDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)C)N |
Origin of Product |
United States |
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